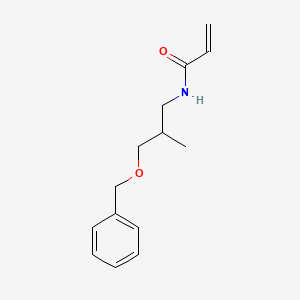

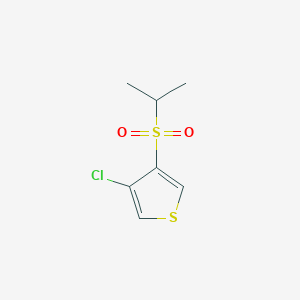

![molecular formula C22H20N6O5 B2459089 ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887215-68-1](/img/structure/B2459089.png)

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring attached to a pyrimidine ring, which is further connected to a benzoate group. The triazole ring can accommodate a broad range of substituents around its core structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The carboxamide derivative was reacted with carbon disulfide in the presence of an alkaline medium to yield a triazolopyrimidinethione .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Derivative Creation

One study detailed a convenient synthesis method for producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showing versatility in chemical reactions leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science (H. M. Mohamed, 2021). Additionally, antimicrobial evaluations of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds have been explored, hinting at the potential biomedical applications of these synthesized compounds (Azza M. El‐Kazak & M. Ibrahim, 2013).

Chemical Properties and Reactions

Research has been conducted on the spectral, DFT/B3LYP, and molecular docking analyses of similar compounds, providing insights into their electronic structure, reactivity, and potential as inhibitors for cancer treatment based on molecular docking results (Y. Sert et al., 2020). The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction is another area of study, offering a glimpse into the mechanisms of chemical transformations that could be relevant for synthetic strategies in pharmaceuticals (E. A. Lashmanova et al., 2019).

Potential Applications

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against specific pests suggest the agricultural applications of these compounds, showcasing their potential utility in developing new insecticides (A. Fadda et al., 2017). Additionally, a practical synthesis of a key intermediate for the production of β-lactam antibiotics has been reported, highlighting the role of such compounds in facilitating the synthesis of therapeutically important antibiotic classes (G. Cainelli et al., 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O5/c1-3-33-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)14-7-6-8-15(11-14)32-2/h4-11,13H,3,12H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXMUWWGLWPPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)

![[(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]piperidine](/img/structure/B2459010.png)

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2459020.png)

![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)

![N-[1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2459025.png)

![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)